Flomoxef Sodium

Description

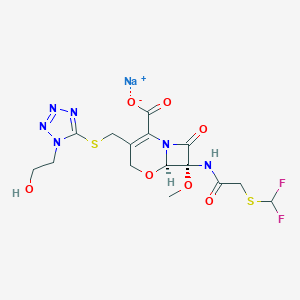

Structure

2D Structure

Properties

IUPAC Name |

sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPZBOLFWGINKN-YLCXCWDSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N6NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92823-03-5 | |

| Record name | Flomoxef sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092823035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOMOXEF SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445HIB8XNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flomoxef Sodium: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flomoxef sodium is a parenteral oxacephem antibiotic, structurally related to the cephalosporin class of beta-lactam antibiotics.[1][2] It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, a critical process for bacterial survival and replication.[1][3] This technical guide provides an in-depth overview of the antibacterial spectrum and in vitro activity of this compound, presenting key data, experimental methodologies, and its mechanism of action.

Mechanism of Action

This compound's primary target is the bacterial cell wall.[1] The key steps in its mechanism of action are:

-

Inhibition of Peptidoglycan Synthesis: this compound interferes with the synthesis of peptidoglycan, a vital polymer that forms the mesh-like layer of the bacterial cell wall, providing it with structural integrity.[3]

-

Targeting Penicillin-Binding Proteins (PBPs): The drug specifically binds to and inhibits the activity of penicillin-binding proteins (PBPs).[1][3] PBPs are enzymes essential for the final steps of peptidoglycan assembly, including the cross-linking of peptidoglycan chains.[3]

-

Cell Wall Destabilization and Lysis: By inhibiting PBPs, this compound prevents the formation of a stable cell wall. This leads to a structurally compromised cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[1][3]

This bactericidal action is most effective against actively dividing bacteria that are synthesizing new cell wall material.[3]

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] Its stability against many beta-lactamases enhances its efficacy against strains that are resistant to other beta-lactam antibiotics.[3]

Gram-Positive Activity

Flomoxef is potent against many clinically important Gram-positive pathogens. It demonstrates excellent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes.[4][5]

Gram-Negative Activity

The drug is also highly active against a range of Gram-negative bacteria. It shows excellent activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, including strains that produce extended-spectrum beta-lactamases (ESBLs).[4][5] However, Flomoxef has no activity against Pseudomonas aeruginosa.[6]

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against various bacterial isolates, as determined by the broth microdilution method.[4] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |

| Escherichia coli | Not Specified | 88.8[4] | ||

| Escherichia coli (ESBL-producing) | Not Specified | 0.125[4][5] | 0.5-1[4][5] | |

| Klebsiella pneumoniae | Not Specified | 88.3[4] | ||

| Klebsiella pneumoniae (ESBL-producing) | Not Specified | 0.125[4][5] | 0.5-1[4][5] | |

| Proteus mirabilis | Not Specified | 97.7[4] | ||

| Proteus mirabilis (ESBL-producing) | Not Specified | 0.125[4][5] | 0.5-1[4][5] | |

| Enterobacter spp. | 20 | Geometric Mean MIC: 12.6[7] | ||

| Acinetobacter anitratus | 20 | Geometric Mean MIC: 33.1[7] | ||

| Pseudomonas aeruginosa | 20 | >256[7] |

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | Not Specified | 0.5[4][5] | 0.5[4][5] |

| Staphylococcus aureus | 20 | Geometric Mean MIC: 0.44[7] | |

| Streptococcus pyogenes | Not Specified | 0.125[4][5] | 0.25[4][5] |

| Streptococcus pneumoniae | Not Specified | 2[4][5] | 16[4][5] |

| Enterococcus faecalis | 20 | Geometric Mean MIC: 64[7] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol Steps:

-

Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[8]

-

Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9]

Protocol Steps:

-

Inoculum Preparation: A bacterial culture in its logarithmic growth phase is prepared.

-

Exposure to Antibiotic: this compound is added to the bacterial culture at various multiples of its predetermined MIC.

-

Sampling Over Time: Aliquots are removed from the culture at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification of Viable Bacteria: The antibiotic in the collected samples is neutralized, and the samples are serially diluted and plated on agar to determine the number of viable bacteria (Colony Forming Units, CFU/mL).

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to visualize the rate of bacterial killing. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[9]

Post-Antibiotic Effect (PAE)

The PAE refers to the suppression of bacterial growth that persists after a short exposure of the organisms to an antimicrobial agent.[10] Beta-lactam antibiotics, including cephalosporins, generally exhibit a weak or absent PAE.[10]

Protocol Steps:

-

Antibiotic Exposure: A bacterial culture is exposed to a specific concentration of this compound for a defined period (e.g., 1-2 hours).

-

Antibiotic Removal: The antibiotic is removed by methods such as repeated centrifugation and washing of the bacterial cells.

-

Monitoring of Regrowth: The treated bacterial culture is re-incubated in an antibiotic-free medium, and bacterial growth is monitored over time by quantifying viable cell counts.

-

PAE Calculation: The PAE is calculated as the difference between the time it takes for the treated culture to increase by 1-log₁₀ and the time it takes for an untreated control culture to increase by the same amount.

Conclusion

This compound is a broad-spectrum oxacephem antibiotic with potent in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative pathogens, including ESBL-producing Enterobacteriaceae. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis via PBP binding, results in a bactericidal effect. The presented data and experimental protocols provide a comprehensive technical overview for researchers and drug development professionals engaged in the study and application of this important antimicrobial agent.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Flomoxef - AdisInsight [adisinsight.springer.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The in vitro activity of flomoxef compared to four other cephalosporins and imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interpretive criteria of antimicrobial disk susceptibility tests with flomoxef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. emerypharma.com [emerypharma.com]

- 10. derangedphysiology.com [derangedphysiology.com]

Pharmacokinetics and pharmacodynamics of Flomoxef Sodium

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Flomoxef Sodium

Introduction

This compound is a parenteral, broad-spectrum, second-generation oxacephem antibiotic, structurally related to the cephalosporin class of beta-lactam antibiotics.[1][2] Developed by Shionogi, it is marketed under trade names such as Flumarin®.[1][3] Flomoxef demonstrates bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes.[2][4] Notably, it exhibits stability against many extended-spectrum β-lactamases (ESBLs), making it a valuable therapeutic option for infections caused by such resistant organisms.[4][5] Its primary clinical applications include the treatment of serious infections such as respiratory tract infections, intra-abdominal infections, and urinary tract infections.[1][5] This guide provides a detailed examination of the pharmacodynamic and pharmacokinetic properties of this compound for researchers and drug development professionals.

Pharmacodynamics

Mechanism of Action

Like other beta-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] The process involves the following key steps:

-

Penetration: Flomoxef penetrates the bacterial cell wall to reach its target. In Gram-negative bacteria, this involves passing through the outer membrane.[2]

-

PBP Binding: The drug covalently binds to Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes.[2][6]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the final transpeptidation step of peptidoglycan synthesis.[6] Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall.[2]

-

Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic pressure, which ultimately results in cell lysis and death.[1][2]

This mechanism is particularly effective against actively dividing bacteria that are synthesizing new cell wall material.[2]

Caption: Mechanism of action for this compound.

Spectrum of Antibacterial Activity

Flomoxef has a broad spectrum of activity, covering many clinically significant pathogens.[2] It is notably stable against degradation by many ESBLs, such as TEM, SHV, and CTX-M types, which are common in Enterobacterales.[2][7] However, it is inactivated by carbapenemases and Class C (AmpC) β-lactamases.[5] Its activity profile includes:

-

Gram-Positive Aerobes: Effective against Staphylococcus aureus (methicillin-susceptible, MSSA), Streptococcus pneumoniae, and Streptococcus pyogenes.[1][8] It is not active against Enterococcus spp.[5]

-

Gram-Negative Aerobes: Demonstrates good activity against Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Haemophilus influenzae.[4][8] It is not effective against Pseudomonas aeruginosa or Acinetobacter spp.[5]

-

Anaerobes: Active against various anaerobic bacteria, including Bacteroides fragilis.[6][9]

Pharmacodynamic Indices and Target Attainment

The primary pharmacodynamic (PD) index that predicts the efficacy of beta-lactam antibiotics, including Flomoxef, is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[10]

-

Bactericidal Target: The target %fT > MIC for a bactericidal effect (e.g., a 1-log10 reduction in bacterial count) with Flomoxef against ESBL-producing E. coli has been identified as approximately 35.1% to 40%.[8][10] Some analyses suggest a target of 70% T > MIC (using total drug concentration) for clinical efficacy in urinary tract infections.[11][12]

Time-kill curve studies have shown that Flomoxef exhibits time-dependent bactericidal activity at low concentrations and concentration-dependent activity at higher concentrations.[10]

Minimum Inhibitory Concentration (MIC) Data

The susceptibility of various bacterial isolates to Flomoxef is summarized in the table below.

| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| ESBL-producing E. coli & K. pneumoniae | 0.125 | 0.5 - 1 | [4][8] |

| Methicillin-Susceptible S. aureus (MSSA) | 0.5 | 0.5 | [8] |

| Streptococcus pyogenes | 0.125 | 0.25 | [8] |

| Streptococcus pneumoniae | 2 | 16 | [8] |

| Bacteroides fragilis | - | (Range: 0.5 - ≥128) | [6] |

| Methicillin-Resistant S. aureus (MRSA) | - | (Range: 4 - ≥16) | [6] |

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Flomoxef is administered intravenously, leading to rapid achievement of therapeutic concentrations in the bloodstream.[1]

-

Distribution: The drug is well-distributed into various body tissues.[13][14] The plasma protein binding of Flomoxef is approximately 35%.[13][14] Studies in patients undergoing lower gastrointestinal surgery have quantified tissue penetration, showing mean tissue-to-plasma ratios (based on the area under the curve) of 0.68 for peritoneal fluid, 0.40 for the peritoneum, and 0.16 for subcutaneous adipose tissue.[15]

-

Metabolism: Flomoxef is minimally metabolized in the liver.[13][14]

-

Excretion: The primary route of elimination is renal.[4] Approximately 85-95% of the administered dose is excreted as an unchanged drug in the urine within 6 hours.[4][16] The elimination half-life is short, approximately 50 minutes in adults with normal renal function.[4][14]

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for this compound in adult populations with normal renal function.

| Parameter | Value | Reference(s) |

| Elimination Half-Life (t½) | ~50 minutes | [4][14] |

| Plasma Protein Binding | ~35% | [13][14] |

| Route of Elimination | Primarily Renal | [4] |

| Urinary Excretion (Unchanged) | 85-95% within 6 hours | [4][16] |

| Metabolism | Minimal | [13][14] |

Note: The pharmacokinetics are altered in specific populations. In neonates, the mean half-life is longer, averaging 2.2 hours, due to immature renal function.[17] Dosage adjustments are required for patients with renal impairment.[1][9]

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Experimental Protocols & Methodologies

The characterization of Flomoxef's PK/PD profile relies on standard preclinical and clinical methodologies. While specific, detailed protocols are proprietary to individual studies, the general approaches are described below.

In Vitro Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of Flomoxef against a panel of bacterial isolates.

-

Methodology: Broth microdilution or agar dilution methods are typically employed according to standards from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A standardized inoculum of a specific bacterium is exposed to serial twofold dilutions of Flomoxef. The MIC is defined as the lowest drug concentration that completely inhibits visible bacterial growth after a defined incubation period (e.g., 18-24 hours).

In Vitro Time-Kill Studies

-

Objective: To assess the bactericidal or bacteriostatic activity of Flomoxef over time at various concentrations relative to the MIC.

-

Methodology: A standardized bacterial suspension is incubated with Flomoxef at several multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) and a growth control without the antibiotic. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.

Animal Infection Models (e.g., Murine Thigh Infection Model)

-

Objective: To establish the PK/PD index (%fT > MIC, fAUC/MIC, or fCmax/MIC) that best correlates with efficacy in vivo and to determine the magnitude of this index required for a specific endpoint (e.g., stasis, 1-log kill).

-

Methodology:

-

Neutropenia: Mice are rendered neutropenic (immunocompromised) to ensure the observed antibacterial effect is due to the drug alone.

-

Infection: A known quantity of the target pathogen is injected into the thigh muscle.

-

Treatment: After a set period to allow the infection to establish, various dosing regimens of Flomoxef are administered over 24 hours.

-

Analysis: At the end of the treatment period, the thighs are homogenized, and bacterial CFU counts are determined. Concurrently, pharmacokinetic studies are performed in a parallel group of infected mice to determine the drug concentration profiles. The change in bacterial density is then correlated with the calculated PK/PD indices for each dosing regimen to identify the index that best predicts the outcome.[10]

-

Pharmacokinetic Modeling and Simulation

-

Objective: To characterize the drug's population pharmacokinetics and to predict the probability of achieving the desired PK/PD target with various dosing regimens in different patient populations.

-

Methodology:

-

Data Collection: Plasma concentration-time data are collected from clinical studies in healthy volunteers or patients.

-

Model Building: A population pharmacokinetic model (e.g., a one- or two-compartment model) is developed using software like NONMEM to describe the drug's absorption, distribution, and elimination, and to identify significant covariates (e.g., renal function, body weight).

-

Monte Carlo Simulation: The final model is used to simulate thousands of virtual patients with varying characteristics. For each simulated patient, the %fT > MIC is calculated for a given dosing regimen and MIC value.

-

Target Attainment Analysis: The results are summarized as the Probability of Target Attainment (PTA)—the percentage of simulated patients who achieve or exceed the predefined PK/PD target (e.g., %fT > MIC ≥ 40%). A PTA of ≥90% is often considered indicative of a robust dosing regimen.[11]

-

Caption: Workflow for PK/PD characterization and dose optimization.

Conclusion

This compound is a potent oxacephem antibiotic with a well-defined pharmacodynamic and pharmacokinetic profile. Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis, and its efficacy is best predicted by the %fT > MIC. Key features include its stability against many ESBLs, a broad spectrum of activity, and rapid elimination primarily via the kidneys. A thorough understanding of its MIC distributions, target attainment criteria, and the influence of patient factors such as renal function is critical for optimizing dosing strategies to ensure clinical success and mitigate the development of resistance. The methodologies outlined provide a robust framework for the continued evaluation and clinical application of this important therapeutic agent.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Flomoxef - AdisInsight [adisinsight.springer.com]

- 4. mdpi.com [mdpi.com]

- 5. list.essentialmeds.org [list.essentialmeds.org]

- 6. toku-e.com [toku-e.com]

- 7. cdn.who.int [cdn.who.int]

- 8. researchgate.net [researchgate.net]

- 9. paochien.com.tw [paochien.com.tw]

- 10. Pharmacokinetics/Pharmacodynamics Evaluation of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli In Vitro and In Vivo in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic/Pharmacodynamic Analysis and Dose Optimization of Cefmetazole and Flomoxef against Extended-Spectrum β-Lactamase-Producing Enterobacterales in Patients with Invasive Urinary Tract Infection Considering Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic/Pharmacodynamic Analysis and Dose Optimization of Cefmetazole and Flomoxef against Extended-Spectrum β-Lactamase-Producing Enterobacterales in Patients with Invasive Urinary Tract Infection Considering Renal Function [mdpi.com]

- 13. mims.com [mims.com]

- 14. mims.com [mims.com]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. [Pharmacokinetic and clinical studies on flomoxef in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Laboratory and clinical evaluations of this compound in neonates] - PubMed [pubmed.ncbi.nlm.nih.gov]

Flomoxef Sodium: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flomoxef Sodium is a fourth-generation oxacephem antibiotic with a broad spectrum of antibacterial activity. Understanding its stability and degradation pathways is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This technical guide provides a comprehensive overview of the stability of this compound and its degradation products, supported by available scientific literature.

Chemical Stability and Degradation Profile

This compound is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathways involve the cleavage of the β-lactam ring, a characteristic vulnerability of β-lactam antibiotics, and modifications of its side chains.

Degradation Pathways

The identified degradation products suggest several key degradation pathways:

-

Hydrolysis: The β-lactam ring is susceptible to hydrolytic cleavage under both acidic and alkaline conditions, leading to the formation of inactive penicilloic acid-like structures.

-

Isomerization: Epimerization at the C-6 and C-7 positions of the oxacephem nucleus can occur.

-

Side-chain cleavage: The side chains attached to the oxacephem core can undergo hydrolysis or other modifications.

The following diagram illustrates a generalized degradation pathway for this compound, leading to the formation of various degradation products.

References

An In-depth Technical Guide to the Oxacephem Class of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxacephem class of β-lactam antibiotics represents a significant advancement in antibacterial therapy. Structurally similar to cephalosporins, oxacephems are distinguished by the substitution of the sulfur atom in the dihydrothiazine ring with an oxygen atom, a modification that enhances their antibacterial activity and stability against β-lactamase enzymes.[1][2] This guide provides a comprehensive technical overview of the core aspects of oxacephem antibiotics, focusing on their mechanism of action, key examples, quantitative data on their efficacy, and detailed experimental protocols relevant to their study and development.

Core Structure and Mechanism of Action

Oxacephems are synthetic compounds, not found in nature, that belong to the broader family of β-lactam antibiotics.[1] The core structure is a bicyclic system composed of a β-lactam ring fused to a six-membered dihydro-oxazine ring. This 1-oxa-β-lactam nucleus is the key to their antibacterial properties.

The primary mechanism of action of oxacephems is the inhibition of bacterial cell wall synthesis.[3] Like other β-lactam antibiotics, they act by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3] This acylation is facilitated by the opening of the strained β-lactam ring. The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.[3]

Caption: Mechanism of action of oxacephem antibiotics.

Key Examples: Latamoxef and Flomoxef

Two of the most well-known members of the oxacephem class are Latamoxef (Moxalactam) and Flomoxef.

-

Latamoxef: A broad-spectrum oxacephem antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[4] It has been particularly noted for its ability to cross the blood-brain barrier, making it useful in the treatment of meningitis.[5] However, it has been associated with an increased risk of bleeding due to interference with vitamin K metabolism.[6]

-

Flomoxef: A second-generation oxacephem with a broad spectrum of activity.[7] It is effective against many Gram-positive and Gram-negative bacteria, including some strains resistant to other β-lactam antibiotics.[8] Flomoxef is considered to have a lower risk of causing bleeding disorders compared to latamoxef.[2]

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic parameters of Latamoxef and Flomoxef.

Table 1: In Vitro Activity of Latamoxef (Minimum Inhibitory Concentration, MIC in µg/mL)

| Bacterial Species | MIC₅₀ | MIC₉₀ |

| Escherichia coli | 0.125 - 0.5 | 0.125 - 0.5 |

| Klebsiella pneumoniae | ≤0.5 | ≤0.5 |

| Pseudomonas aeruginosa | 8 - 32 | ≥64 |

| Staphylococcus aureus (Methicillin-sensitive) | 4 | 16 |

| Staphylococcus aureus (Methicillin-resistant) | >64 | >64 |

| Streptococcus pneumoniae | 1 | 3 |

| Streptococcus pyogenes | 1 | 3 |

| Enterococci | ≥64 | ≥64 |

Data sourced from[1].

Table 2: In Vitro Activity of Flomoxef (Minimum Inhibitory Concentration, MIC in µg/mL)

| Bacterial Species | MIC₅₀ | MIC₉₀ |

| Escherichia coli (ESBL-producing) | 0.125 | 0.5 - 1 |

| Klebsiella pneumoniae (ESBL-producing) | 0.125 | 0.5 - 1 |

| Proteus mirabilis | - | - |

| Staphylococcus aureus (Methicillin-sensitive) | 0.5 | 0.5 |

| Streptococcus pneumoniae | 2 | 16 |

| Streptococcus pyogenes | 0.125 | 0.25 |

Data sourced from[8]. Note: ESBL stands for Extended-Spectrum Beta-Lactamase.

Table 3: Pharmacokinetic Parameters of Latamoxef and Flomoxef

| Parameter | Latamoxef | Flomoxef |

| Administration Route | Intravenous, Intramuscular | Intravenous |

| Half-life (t½) | 1.5 - 2.5 hours | ~1 hour |

| Protein Binding | 40 - 60% | ~20% |

| Elimination | Primarily renal | Primarily renal |

| CSF Penetration | Good | - |

Data compiled from multiple sources.

Experimental Protocols

Synthesis of the 1-Oxacephem Nucleus

The synthesis of the 1-oxacephem nucleus is a complex multi-step process that often starts from penicillin derivatives. A general, industrially feasible approach is outlined below.

Caption: General workflow for the synthesis of the 1-oxacephem nucleus.

Detailed Methodological Steps (Conceptual):

-

Starting Material: The synthesis often commences with 6-aminopenicillanic acid (6-APA), a readily available precursor derived from penicillin G.[9]

-

Ring Opening and Rearrangement: The thiazolidine ring of the penam nucleus is opened and rearranged to form key intermediates. This can involve S-chlorination and treatment with a base to yield a sulfenyl chloride intermediate which then fragments.[9]

-

Formation of the Oxazine Ring: An intramolecular Wittig reaction or an intramolecular etherification is a crucial step to form the six-membered oxygen-containing ring, thus creating the oxacephem core.[9][10]

-

Functional Group Manipulations: Throughout the synthesis, various protecting groups are used for the carboxyl and amino functionalities. The C-7 position is often modified to introduce different side chains that modulate the antibacterial spectrum and potency. For instance, a 7-methoxy group can be introduced to enhance stability against β-lactamases.[11]

-

Side Chain Acylation: The final step typically involves the acylation of the 7-amino group with a desired side chain, which is critical for the antibiotic's spectrum of activity and pharmacokinetic properties.[11]

Note: The specific reagents and reaction conditions can vary significantly depending on the target oxacephem molecule. For a detailed synthesis of Latamoxef, refer to the procedures described by Nagata et al.[9]

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Stock solution of the oxacephem antibiotic

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the oxacephem antibiotic in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[12]

In Vivo Efficacy Testing: Mouse Systemic Infection Model

This model is used to evaluate the in vivo efficacy of an antibiotic in a living organism.

Materials:

-

Laboratory mice (e.g., Swiss Webster or BALB/c)

-

Pathogenic bacterial strain

-

Oxacephem antibiotic solution for injection

-

Saline solution (vehicle control)

-

Syringes and needles

Procedure:

-

Infection: Induce a systemic infection in mice by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the pathogenic bacteria. The bacterial dose should be predetermined to cause a consistent and measurable infection.

-

Treatment: At a specified time post-infection (e.g., 1 hour), administer the oxacephem antibiotic to the mice via a suitable route (e.g., subcutaneous or intraperitoneal). Administer a vehicle control (saline) to a separate group of infected mice.

-

Dosage Regimen: The antibiotic can be administered as a single dose or in multiple doses over a period of time, depending on the pharmacokinetic properties of the drug and the study design.

-

Monitoring: Monitor the mice for a defined period (e.g., 7 days) for signs of illness and mortality.

-

Endpoint: The primary endpoint is typically the survival rate of the mice. The 50% effective dose (ED₅₀), the dose that protects 50% of the infected mice from death, can be calculated.[4]

-

Bacterial Load (Optional): At specific time points, a subset of mice can be euthanized, and target organs (e.g., spleen, liver, blood) can be harvested to determine the bacterial load (CFU/gram of tissue or mL of blood). This provides a quantitative measure of the antibiotic's ability to clear the infection.[6]

Caption: A typical experimental workflow for the evaluation of a new antibiotic.

Conclusion

The oxacephem class of antibiotics continues to be an important area of research and development in the fight against bacterial infections. Their unique structure provides a scaffold for the design of new agents with enhanced activity, improved pharmacokinetic profiles, and greater stability to bacterial resistance mechanisms. A thorough understanding of their synthesis, mechanism of action, and appropriate in vitro and in vivo evaluation is crucial for the successful development of the next generation of these life-saving drugs.

References

- 1. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxacephem - Wikipedia [en.wikipedia.org]

- 3. antibiotics.or.jp [antibiotics.or.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and structure-activity relationships of a new class of 1-oxacephem-based human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Latamoxef - Wikipedia [en.wikipedia.org]

- 10. Straightforward synthesis of 7 alpha-methoxy-1-oxacephems from penicillins [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of 1-oxacephem derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apec.org [apec.org]

Flomoxef Sodium's Interaction with Penicillin-Binding Proteins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Flomoxef sodium's binding affinity to Penicillin-Binding Proteins (PBPs), the primary mechanism of its antibacterial activity. Flomoxef, an oxacephem antibiotic, exerts its bactericidal effects by targeting and inactivating these essential bacterial enzymes, thereby disrupting cell wall synthesis and leading to cell lysis.[1][2] This document summarizes the available binding data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

This compound: Penicillin-Binding Protein (PBP) Binding Profile

Table 1: Qualitative Binding Affinity of this compound to Penicillin-Binding Proteins (PBPs)

| Bacterial Species | Penicillin-Binding Proteins (PBPs) Targeted (in descending order of affinity) |

| Staphylococcus aureus | PBP 2, PBP 4, PBP 3 |

| Escherichia coli | PBP 3, PBP 1A, PBP 1Bs |

This demonstrated affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria contributes to Flomoxef's broad spectrum of activity.

In Vitro Antibacterial Activity of Flomoxef

Minimum Inhibitory Concentration (MIC) values, while not a direct measure of binding affinity, provide a quantitative assessment of a drug's ability to inhibit bacterial growth, which for β-lactams is a direct consequence of PBP inhibition.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values of Flomoxef against Key Bacterial Pathogens

| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ESBL-producing | 0.125 | 0.5-1 |

| Klebsiella pneumoniae | ESBL-producing | 0.5 | 16 |

| Staphylococcus aureus | Methicillin-susceptible (MSSA) | 0.5 | 0.5 |

| Streptococcus pyogenes | Not specified | 0.125 | 0.25 |

| Streptococcus pneumoniae | Not specified | 2 | 16 |

ESBL: Extended-Spectrum β-Lactamase

These values indicate potent activity against many clinically relevant bacteria, including strains resistant to other β-lactam antibiotics due to the production of ESBLs.

Experimental Protocol: Competitive Penicillin-Binding Protein (PBP) Binding Assay

The following protocol outlines a standard methodology for determining the binding affinity of a test compound, such as this compound, to PBPs using a competitive assay with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL).

1. Preparation of Bacterial Membranes:

- Cultivate the bacterial strain of interest to the mid-logarithmic growth phase.

- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

- Lyse the cells using mechanical disruption (e.g., sonication or French press) in the presence of protease inhibitors.

- Isolate the cell membranes by ultracentrifugation.

- Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

2. Competitive Binding Assay:

- In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the test compound (this compound).

- Include a control sample with no test compound.

- Allow the binding reaction to reach equilibrium at a specified temperature (e.g., 37°C) for a defined period.

3. Fluorescent Labeling:

- Add a constant, saturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to each tube.

- Incubate for a sufficient time to allow the fluorescent probe to bind to any PBPs not occupied by the test compound.

4. SDS-PAGE and Fluorescence Detection:

- Stop the labeling reaction by adding a sample loading buffer.

- Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

5. Data Analysis:

- Quantify the fluorescence intensity of each PBP band in the different sample lanes.

- The intensity of the fluorescent signal will be inversely proportional to the binding of the test compound.

- Calculate the concentration of the test compound that inhibits 50% of the fluorescent probe binding (IC50) for each PBP by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of Flomoxef and the workflow of the competitive PBP binding assay.

Caption: Mechanism of action of this compound.

Caption: Workflow for a competitive PBP binding assay.

References

Methodological & Application

Flomoxef Sodium: Application Notes and Protocols for Evaluating Efficacy Against Multi-Drug Resistant Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flomoxef, a parenteral oxacephem antibiotic, has garnered renewed interest as a potential therapeutic option for infections caused by multi-drug resistant (MDR) bacteria, particularly extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[1][2][3] Its stability against many β-lactamases makes it a candidate for carbapenem-sparing treatment strategies.[2] These application notes provide a comprehensive overview of Flomoxef's in vitro activity against key MDR strains and detailed protocols for its evaluation.

Mechanism of Action

Flomoxef sodium is a bactericidal agent that functions by inhibiting bacterial cell wall synthesis.[4] Like other β-lactam antibiotics, its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4] By binding to and inactivating PBPs, Flomoxef disrupts the integrity of the cell wall, leading to cell lysis and death.[4]

In Vitro Activity of this compound Against Multi-Drug Resistant Bacteria

Flomoxef has demonstrated significant in vitro activity against a variety of MDR bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: In Vitro Activity of Flomoxef against ESBL-Producing Escherichia coli

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 93 | Not Reported | 1 | 4 | [5] |

| 50 | Not Reported | ≤ 0.5 | Not Reported | [4] |

| 11 | 0.063 - 2 | Not Reported | 0.5 | [6] |

| 180 | Not Reported | Not Reported | 0.25 - 0.5 | [7] |

Table 2: In Vitro Activity of Flomoxef against ESBL-Producing Klebsiella pneumoniae

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 83 | Not Reported | 0.5 | 16 | [5] |

| 50 | Not Reported | ≤ 1 | Not Reported | [4] |

| 15 | 0.063 - 0.5 | Not Reported | 0.5 | [6] |

| Not Reported | Not Reported | Not Reported | 0.25 - 0.5 | [7] |

Table 3: In Vitro Activity of Flomoxef against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 10 | ≤ 4 (for 9/10 strains) | Not Reported | Not Reported | [8] |

| 67 | Not Reported | Not Reported | Not Reported | [9] |

Note on Carbapenem-Resistant Enterobacteriaceae (CRE): Limited data is available on the efficacy of Flomoxef against CRE. While some studies suggest potential utility, particularly in combination therapies, further research is required to establish its role in treating infections caused by these highly resistant organisms.[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[11]

-

Sterile saline or PBS

-

Spectrophotometer or McFarland densitometer

-

Incubator (35°C ± 2°C)

2. Procedure:

-

Preparation of Flomoxef Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the Flomoxef stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of Flomoxef concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Flomoxef that completely inhibits visible growth of the organism.

Protocol 2: In Vivo Efficacy Assessment using a Neutropenic Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.[1][12][13][14]

1. Materials:

-

Female ICR or Swiss Webster mice (6-8 weeks old)

-

Cyclophosphamide

-

Test bacterial strain (e.g., ESBL-producing E. coli)

-

This compound for injection

-

Sterile saline or PBS

-

Anesthetic (e.g., isoflurane)

-

Tissue homogenizer

-

Tryptic Soy Agar (TSA) plates

-

Sterile surgical instruments

2. Procedure:

-

Induction of Neutropenia:

-

Infection:

-

Treatment:

-

Assessment of Bacterial Load:

-

At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.[12][14][15]

-

Aseptically dissect the thigh muscles and weigh them.[12][14]

-

Homogenize the tissue in a known volume of sterile saline or PBS.[12][16][17]

-

Perform serial dilutions of the tissue homogenate and plate onto TSA plates.[12][17]

-

Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).[12][17]

-

-

Data Analysis: Calculate the bacterial load per gram of tissue and compare the results between the treated and control groups to determine the efficacy of Flomoxef.

Conclusion

This compound demonstrates promising in vitro activity against several clinically important multi-drug resistant bacterial strains, particularly ESBL-producing Enterobacteriaceae. The provided protocols offer standardized methods for researchers to further evaluate its efficacy in both laboratory and preclinical settings. Continued investigation is warranted to fully elucidate its therapeutic potential, especially against emerging threats like carbapenem-resistant organisms.

References

- 1. criver.com [criver.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Efficacy of Flomoxef against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Associated with Urinary Tract Infections in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 6. antibiotics.or.jp [antibiotics.or.jp]

- 7. journals.asm.org [journals.asm.org]

- 8. gardp.org [gardp.org]

- 9. brieflands.com [brieflands.com]

- 10. Comparative effectiveness of flomoxef versus carbapenems in the treatment of bacteraemia due to extended-spectrum β-lactamase-producing Escherichia coli or Klebsiella pneumoniae with emphasis on minimum inhibitory concentration of flomoxef: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bsac.org.uk [bsac.org.uk]

- 12. noblelifesci.com [noblelifesci.com]

- 13. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 14. imquestbio.com [imquestbio.com]

- 15. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. homogenizers.net [homogenizers.net]

- 17. static.miltenyibiotec.com [static.miltenyibiotec.com]

Application Notes and Protocols: Flomoxef Sodium in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flomoxef sodium is an oxacephem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It exhibits stability against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs), making it a valuable agent in the era of increasing antimicrobial resistance.[3][4][5] To enhance its efficacy, prevent the emergence of resistance, and broaden its empirical coverage, this compound is often investigated and used in combination with other antibiotics. These notes provide an overview of the applications of this compound in combination therapy, with a focus on its synergistic partner, fosfomycin, and include detailed protocols for evaluating such combinations.

This compound and Fosfomycin Combination Therapy

The combination of this compound and fosfomycin has demonstrated significant clinical utility and synergistic effects, particularly against challenging pathogens.[6][7][8][9] Fosfomycin's unique mechanism of action, which involves inhibiting the initial step of cell wall synthesis, complements the action of β-lactam antibiotics like flomoxef.[10] This combination has been particularly noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and for the treatment of severe respiratory tract infections and neonatal sepsis in settings with high rates of antimicrobial resistance.[6][7][8]

Clinical Efficacy

A multicenter trial evaluating the empirical combination therapy of flomoxef (FMOX) and fosfomycin (FOM) for intractable respiratory tract infections reported a clinical efficacy rate of 69.2%.[6] For pneumonia and lung abscesses, the efficacy of the combination therapy was 70.0%, which was noted as an improvement over flomoxef monotherapy in a previous study (56.7%).[6]

| Indication | Treatment Regimen | Clinical Efficacy Rate | Pathogen Focus | Reference |

| Intractable Respiratory Tract Infections | Flomoxef + Fosfomycin | 69.2% (Overall) | General | [6] |

| Pneumonia/Lung Abscess | Flomoxef + Fosfomycin | 70.0% | General | [6] |

| Neonatal Sepsis | Flomoxef + Fosfomycin | Synergistic killing and prevention of fosfomycin resistance observed in in vitro models.[7][9] | Enterobacterales | [7][8][9] |

In Vitro Synergy

In vitro studies are crucial for quantifying the interaction between two antimicrobial agents. The combination of flomoxef and fosfomycin has been shown to be synergistic in terms of both bacterial killing and the prevention of resistance emergence.[7][9] Studies using checkerboard assays and hollow-fibre infection models (HFIM) have confirmed this synergistic relationship against various strains of Enterobacterales.[7][9] For strains with higher flomoxef minimum inhibitory concentrations (MICs) (e.g., ≥8 mg/L), the combination with fosfomycin was effective in killing the bacteria where monotherapy failed.[7]

| Bacterial Species | Flomoxef MIC | Combination Outcome | Experimental Model | Reference |

| Enterobacterales | ≤0.5 mg/L | Flomoxef monotherapy was sufficient for bacterial eradication. | HFIM | [7] |

| Enterobacterales | ≥8 mg/L | Combination of flomoxef and fosfomycin resulted in bacterial killing where monotherapy was ineffective for 2 out of 3 strains. | HFIM | [7] |

| Enterobacterales | N/A | 5 out of 16 strains showed synergy in a static system. The remaining strains showed an additive effect. | Checkerboard Assay | [9] |

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[11][12][13]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and another antibiotic (e.g., fosfomycin) against a specific bacterial isolate.

Materials:

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[12]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Stock solutions of this compound and the second antibiotic of known concentration.

-

Multichannel pipette

Protocol:

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Prepare serial twofold dilutions of this compound along the rows (ordinate) and the second antibiotic along the columns (abscissa).[12] This is typically done by adding a concentrated amount of the drug to the first well of a row/column and then performing serial dilutions.

-

-

Inoculation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB.

-

Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the standardized bacterial inoculum to each well, except for sterility controls.[11]

-

-

Controls:

-

Include wells with only the medium (sterility control).

-

Include wells with the medium and inoculum but no antibiotic (growth control).

-

Include rows and columns with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.[11]

-

-

Reading Results:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

-

-

Calculating the FICI:

-

The FICI is calculated for each well showing no growth using the following formula:[12] FICI = FIC of Drug A + FIC of Drug B Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

The FICI value is interpreted as follows:[14]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

In Vitro Synergy Testing: Time-Kill Curve Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[15]

Objective: To assess the rate of bacterial killing by this compound alone and in combination with another antibiotic.

Materials:

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.

-

CAMHB

-

This compound and the second antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Sterile culture tubes or flasks.

-

Apparatus for serial dilutions and plating (e.g., micropipettes, sterile plates, spreader).

Protocol:

-

Preparation:

-

Prepare tubes with CAMHB containing the antibiotics at the desired concentrations (e.g., Flomoxef at MIC, Drug B at MIC, and Flomoxef + Drug B at their respective MICs).

-

Include a growth control tube without any antibiotic.

-

-

Inoculation:

-

Inoculate each tube with the bacterial suspension to a final density of ~5 x 10^5 CFU/mL.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial tenfold dilutions of the aliquot in sterile saline or broth.

-

Plate a known volume of appropriate dilutions onto agar plates (e.g., Mueller-Hinton Agar).

-

-

Incubation and Counting:

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at a specified time point (e.g., 24 hours).

-

Bactericidal activity is defined as a ≥3 log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15]

-

In Vivo Efficacy Study: Murine Infection Model

Animal models are essential for evaluating the efficacy of antibiotic combinations in a physiological context.[16][17]

Objective: To determine the in vivo efficacy of this compound in combination with another antibiotic in a murine infection model (e.g., sepsis or pneumonia model).

Materials:

-

Laboratory mice (strain, age, and sex specified, e.g., female BALB/c, 6-8 weeks old).

-

Pathogenic bacterial strain.

-

This compound and the second antibiotic formulated for injection (e.g., subcutaneous or intravenous).

-

Vehicle control (e.g., sterile saline).

-

Equipment for animal handling, injection, and euthanasia.

-

Equipment for bacterial quantification from tissues (e.g., homogenizer, plates).

Protocol:

-

Acclimatization:

-

House animals in appropriate conditions for a period of acclimatization before the experiment.

-

-

Infection:

-

Induce infection in the mice. For a sepsis model, this may involve intraperitoneal injection of a standardized bacterial inoculum. For a pneumonia model, intranasal or intratracheal administration would be used.

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), begin treatment.

-

Divide mice into groups (typically n=6-10 per group):

-

Group 1: Vehicle control

-

Group 2: Flomoxef monotherapy

-

Group 3: Second antibiotic monotherapy

-

Group 4: Flomoxef + second antibiotic combination therapy

-

-

Administer treatments at clinically relevant dosing intervals for a specified duration (e.g., 24 or 48 hours).

-

-

Endpoint Measurement:

-

At the end of the treatment period, euthanize the animals.

-

Aseptically harvest relevant tissues (e.g., spleen and liver for sepsis, lungs for pneumonia).

-

Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

-

-

Data Analysis:

-

Compare the mean log10 CFU/gram of tissue between the treatment groups and the control group.

-

A statistically significant reduction in bacterial load in the combination group compared to the most effective monotherapy group indicates potential in vivo synergy or enhanced efficacy.

-

References

- 1. Flomoxef showed excellent in vitro activity against clinically important gram-positive and gram-negative pathogens causing community- and hospital-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical outcomes of flomoxef versus cefmetazole in hospitalized patients with urinary tract infections: combined retrospective analyses of two real-world databases and in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. cdn.who.int [cdn.who.int]

- 6. [Clinical usefulness of the combined empirical therapy with flomoxef and fosfomycin for intractable respiratory tract infections. With a background of increasing MRSA incidence] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flomoxef and fosfomycin in combination for the treatment of neonatal sepsis in the setting of highly prevalent antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flomoxef and fosfomycin in combination for the treatment of neonatal sepsis in the setting of highly prevalent antimicrobial resistance | GARDP [gardp.org]

- 9. gardp.org [gardp.org]

- 10. Fosfomycin as Partner Drug for Systemic Infection Management. A Systematic Review of Its Synergistic Properties from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. Synergy Testing by Checkerboard Assay [bio-protocol.org]

- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emerypharma.com [emerypharma.com]

- 16. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Flomoxef Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Flomoxef Sodium. The described protocol is applicable for the determination of the active pharmaceutical ingredient (API) in bulk drug substance and formulated pharmaceutical products. The method utilizes a reversed-phase C18 column with UV detection, providing excellent separation and quantification of this compound. This document provides comprehensive experimental protocols, system suitability requirements, and method validation parameters to ensure reliable and reproducible results.

Introduction

This compound is a fourth-generation oxacephem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is a crucial therapeutic agent, and its accurate quantification is essential for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for the quality control of this compound due to its high resolution, sensitivity, and specificity. This application note presents a detailed, validated HPLC method suitable for routine analysis in a pharmaceutical quality control laboratory.

Experimental Protocols

Instrumentation, Chemicals, and Reagents

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chemicals and Reagents:

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Dihydrogen Phosphate (analytical grade)

-

Phosphoric Acid (analytical grade)

-

Purified water (HPLC grade)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil C18 or equivalent) |

| Mobile Phase | 0.05 M Sodium Dihydrogen Phosphate (pH adjusted to 4.4 with Phosphoric Acid) : Acetonitrile (80:20, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 297 nm[1] |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase Preparation:

-

Weigh and dissolve an appropriate amount of Sodium Dihydrogen Phosphate in purified water to obtain a 0.05 M solution.

-

Adjust the pH of the solution to 4.4 with diluted Phosphoric Acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix the filtered buffer with Acetonitrile in an 80:20 (v/v) ratio.

-

Degas the mobile phase before use.

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Further dilute 5.0 mL of this solution to 25 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Sample Solution Preparation (for Bulk Drug Substance):

-

Accurately weigh about 25 mg of this compound sample into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Further dilute 5.0 mL of this solution to 25 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation (for Injection Formulation):

-

Reconstitute the vial containing this compound for injection as per the product label.

-

Transfer a volume of the reconstituted solution equivalent to 25 mg of this compound into a 50 mL volumetric flask.

-

Dilute to volume with the mobile phase.

-

Further dilute 5.0 mL of this solution to 25 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| %RSD for Peak Area | ≤ 1.0% (for 6 replicate injections) |

Method Validation Summary

The HPLC method was validated according to ICH guidelines. A summary of the validation parameters is presented below.

| Parameter | Results |

| Linearity (µg/mL) | 25 - 150 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | |

| - Repeatability | < 1.0% |

| - Intermediate Precision | < 2.0% |

| Limit of Detection (LOD) | To be determined based on signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | To be determined based on signal-to-noise ratio of 10:1 |

| Robustness | The method is robust for minor changes in flow rate, mobile phase composition, and column temperature. |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

The following diagram shows the logical relationship and hierarchy of the key method validation parameters.

References

Application Notes and Protocols: Preparation of Flomoxef Sodium Stock Solutions for In Vitro Assays

Introduction

Flomoxef Sodium is a broad-spectrum, second-generation oxacephem antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1] As a β-lactam antibiotic, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2][3] this compound specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This binding action prevents the cross-linking of peptidoglycan chains, compromising the integrity of the bacterial cell wall and leading to cell lysis and death.[1][2] Due to its stability against many common β-lactamases, this compound is a valuable tool for in vitro susceptibility testing, mechanism-of-action studies, and as a reference compound in drug discovery.

Accurate and reproducible experimental results depend on the correct preparation and storage of antibiotic stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various in vitro assays.

Quantitative Data Summary

For reproducible results, it is crucial to understand the physicochemical properties and solubility of this compound. The data below has been compiled from various supplier datasheets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₇F₂N₆NaO₇S₂ |

| Molecular Weight | 518.45 g/mol |

| CAS Number | 92823-03-5[4] |

| Appearance | White to Off-White Solid[4] |

Table 2: Solubility and Recommended Storage of this compound Stock Solutions

| Solvent | Maximum Solubility | Recommended Stock Concentration | Storage Conditions (Aliquoted) |

| Water (Sterile) | 250 mg/mL (Requires sonication)[5] | 10 - 100 mg/mL | -20°C for up to 1 month[5] -80°C for up to 6 months[5] |

| DMSO | ≥250 mg/mL[5] | 10 - 100 mg/mL | -20°C for up to 1 month[5] -80°C for up to 6 months[5] |

Experimental Protocols

Materials and Equipment

-

This compound powder (≥97% purity)

-

Sterile, nuclease-free water

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL) for aliquots

-

Calibrated analytical balance

-

Vortex mixer

-

Bath sonicator

-

Sterile syringe filters (0.22 µm pore size, nylon for DMSO-based solutions)[6]

-

Sterile syringes

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of High-Concentration Aqueous Stock Solution

This protocol is suitable for assays where DMSO may interfere with the experimental system.

-

Calculation: Determine the mass of this compound powder required to achieve the desired concentration and volume. The general formula is: Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL) Example: For 5 mL of a 100 mg/mL stock solution, you will need 500 mg of this compound.

-

Weighing: Under aseptic conditions, accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

-

Dissolution: Add the required volume of sterile, nuclease-free water to the conical tube. For example, add 5 mL of water for a final volume of 5 mL.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. To ensure complete dissolution, place the tube in a bath sonicator for 10-15 minutes, or until the solution is clear and free of particulates.[5]

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Filter-sterilize the stock solution into a new sterile conical tube. This step is critical to prevent microbial contamination.[5]

-

Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[5]

-

Storage: Clearly label the aliquots with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of High-Concentration DMSO Stock Solution

This protocol is often preferred due to the high solubility of this compound in DMSO.

-

Calculation: Use the same formula as in Protocol 1 to determine the required mass of this compound powder.

-

Weighing: Under aseptic conditions, accurately weigh the calculated amount of powder and transfer it to a sterile conical tube.

-

Dissolution: Add the required volume of anhydrous, sterile DMSO. It is recommended to use newly opened DMSO as it can be hygroscopic, which may affect solubility.[5]

-

Mixing: Tightly cap the tube and vortex until the powder is fully dissolved. Sonication can be used if necessary but is often not required for DMSO.

-

Aliquoting and Storage: Dispense the solution into sterile, single-use aliquots. Note that DMSO solutions do not typically require filter sterilization if sterile technique and sterile DMSO are used.[7] Label the aliquots and store them at -20°C or -80°C, protected from light and moisture.[5]

Protocol 3: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate sterile assay medium (e.g., Mueller-Hinton Broth, cell culture medium).

-

Thawing: Thaw a single aliquot of the stock solution at room temperature. Keep it on ice once thawed.

-

Calculation (Serial Dilution): Use the C1V1 = C2V2 formula to calculate the required volume of stock solution.

-

C1 = Concentration of stock solution

-

V1 = Volume of stock solution to be added

-

C2 = Desired final concentration of the working solution

-

V2 = Final volume of the working solution

-

Example: To prepare 10 mL of a 100 µg/mL working solution from a 100 mg/mL stock:

-

C1 = 100 mg/mL = 100,000 µg/mL

-

C2 = 100 µg/mL

-

V2 = 10 mL

-

V1 = (100 µg/mL * 10 mL) / 100,000 µg/mL = 0.01 mL or 10 µL

-

-

Therefore, add 10 µL of the 100 mg/mL stock solution to 9.99 mL of sterile assay medium.

-

-

Preparation: Prepare the working solution immediately before use. For Minimum Inhibitory Concentration (MIC) assays, a series of two-fold dilutions are typically prepared from the initial working solution.[8]

-

Mixing: Gently vortex the prepared working solution to ensure homogeneity.

Visualized Workflows and Mechanisms

To clarify the procedures and the scientific basis of this compound's action, the following diagrams have been generated.

Caption: Experimental workflow for preparing this compound stock solutions.

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.[2]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 92823-03-5 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Flomoxef Sodium Dosage for In Vivo Research

Welcome to the technical support center for the in vivo application of Flomoxef Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a broad-spectrum oxacephem antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][2] This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis and death.[1][2] This bactericidal action is most effective against actively dividing bacteria.[2]

Q2: What is the spectrum of activity of this compound?